molecular formula C26H23ClFN3O2S B2646746 N-[(3-chlorophenyl)methyl]-4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide CAS No. 451464-82-7

N-[(3-chlorophenyl)methyl]-4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide

Cat. No.: B2646746
CAS No.: 451464-82-7
M. Wt: 496
InChI Key: NUXZJPUNSXIROL-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide is a useful research compound. Its molecular formula is C26H23ClFN3O2S and its molecular weight is 496. The purity is usually 95%.
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Scientific Research Applications

Chemical Interaction and Analysis

The compound has been studied for its chemical properties and interactions. In particular, the presence of different intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X (X = –F, –Cl), π⋯π, and lp⋯π interactions have been highlighted. These interactions were evaluated using Hirshfeld surfaces and characterized using PIXEL and ab initio quantum mechanical calculations, providing insights into the nature of lp⋯π interactions (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Synthesis and Biological Activity

Studies have focused on the synthesis and biological evaluation of derivatives similar to the compound . For instance, the synthesis of 1,3-disubstituted 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes has been reported, demonstrating an efficient two-step synthesis process (Kobayashi, Komatsu, Yokoi, & Konishi, 2011). Additionally, compounds like N-(pyridin-3-ylmethyl)-2-aminothiazoline derivatives, with similar structural features, have been synthesized and evaluated for their anticholinesterase and antiradical activity, demonstrating potential as multifunctional agents for the treatment of neurodegenerative diseases (Makhaeva et al., 2017).

Interaction with Biological Molecules

Research into the interaction between similar fluoro and chloro derivatives with human serum albumin (HSA) reveals that these compounds can induce conformational changes and secondary structure changes in HSA, binding through a static quenching mechanism. The study highlights the importance of hydrophobic interactions and suggests that fluorine substitution can enhance these interactions under certain conditions (Wang et al., 2016).

Antitubercular and Antitumor Activities

Quinazoline derivatives have been identified as effective inhibitors of Mycobacterium tuberculosis growth, with specific structure-activity relationships influencing potency. These studies demonstrate the compound's potential as a lead candidate for tuberculosis drug discovery (Odingo et al., 2014). Additionally, certain novel series of quinazolinones have shown promising broad-spectrum antitumor activity, suggesting their potential as antitumor agents (Al-Suwaidan et al., 2016).

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClFN3O2S/c27-20-8-3-6-18(14-20)16-29-24(32)12-5-13-31-25(33)22-10-1-2-11-23(22)30-26(31)34-17-19-7-4-9-21(28)15-19/h1-4,6-11,14-15H,5,12-13,16-17H2,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXZJPUNSXIROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)F)CCCC(=O)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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